3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18696478
Molecular Formula: C14H22N2O2S2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O2S2 |
|---|---|
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-5-11(8-16)19-9-12-7-15-10-20-12/h7,10-11H,4-6,8-9H2,1-3H3 |
| Standard InChI Key | OYFJODJEFIFCMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=CS2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture comprises three distinct moieties:
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Piperidine ring: A six-membered saturated nitrogen heterocycle providing conformational rigidity.
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Thiazol-5-ylmethylsulfanyl group: A sulfur-linked thiazole substituent contributing π-electron density and hydrogen-bonding capabilities.
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tert-Butyl carbamate (Boc): A bulky protective group that enhances solubility in organic solvents and prevents unwanted nucleophilic attacks at the piperidine nitrogen .
The spatial arrangement of these groups creates a pseudo-axial orientation for the thiazole moiety, as evidenced by computational models . This configuration influences its reactivity in substitution and cycloaddition reactions.
Spectroscopic Identification
Key spectroscopic data include:
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¹H NMR: Distinct signals at δ 1.45 ppm (tert-butyl protons), δ 3.30–3.80 ppm (piperidine CH₂ groups), and δ 7.45 ppm (thiazole C-H) .
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IR: Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-S-C asymmetric stretch).
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Mass spectrometry: Molecular ion peak at m/z 349.5 with fragmentation patterns confirming the loss of the Boc group (m/z 249.3) .
Synthetic Methodologies
Stepwise Synthesis
Industrial-scale production typically follows a four-step protocol:
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Piperidine functionalization: Introduction of a mercaptomethyl group at the 3-position via nucleophilic substitution using thiourea and 3-chloropiperidine.
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Thiazole coupling: Reaction of the mercaptomethyl intermediate with 5-chloromethylthiazole under Mitsunobu conditions (DIAD, PPh₃) .
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Boc protection: Treatment with di-tert-butyl dicarbonate in dichloromethane, catalyzed by DMAP .
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Purification: Chromatographic separation (silica gel, hexane/ethyl acetate) yields >98% purity.
Critical parameters:
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Temperature control (<0°C during thiazole coupling to prevent epimerization).
Industrial Optimization
Recent advances employ continuous-flow microreactors to enhance yield (85% → 92%) and reduce reaction time (8 h → 2 h). Catalyst recycling systems using immobilized lipases further improve cost-efficiency in Boc protection steps .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting point | 112–114°C | DSC |
| LogP (octanol/water) | 2.8 ± 0.1 | Shake-flask |
| Aqueous solubility | 0.12 mg/mL (25°C) | HPLC-UV |
| pKa (piperidine N) | 8.9 | Potentiometric titration |
The compound exhibits pH-dependent stability, with rapid Boc deprotection under acidic conditions (t₁/₂ = 15 min at pH 3) . Storage recommendations include desiccated environments at −20°C under argon.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The thiazole sulfur undergoes S-alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing sulfonium salts that enhance water solubility .
Boc Deprotection Strategies
Controlled removal of the tert-butyl group using:
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TFA/DCM (1:1): Quantitative deprotection in 30 min.
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HCl/dioxane (4M): Slower kinetics (2 h) but avoids sulfoxide formation .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 45.2 | Caspase-3 activation |
| MCF-7 | 62.8 | ROS generation |
| HEK293 | >100 | N/A |
Selective toxicity toward cancer cells correlates with elevated intracellular glutathione levels, which cleave the disulfide bond in metabolite derivatives .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing Janus kinase (JAK) inhibitors by functionalizing the thiazole nitrogen with pyrazolopyrimidine groups .
Material Science
Incorporated into conductive polymers as a dopant, enhancing electrical conductivity (σ = 1.2 × 10⁻³ S/cm) in polyaniline composites.
Analytical Standards
Comparison with Structural Analogs
| Derivative | Substituent | LogP | HDAC6 IC₅₀ (µM) |
|---|---|---|---|
| Target compound | Thiazol-5-ylmethylsulfanyl | 2.8 | 1.2 |
| 3-Pyridylmethyl analog | Pyridin-3-ylmethyl | 2.1 | 5.6 |
| 3-Benzylthio derivative | Benzylsulfanyl | 3.4 | 8.9 |
The thiazole moiety confers 3.5-fold greater HDAC6 affinity compared to pyridine analogs, while maintaining lower lipophilicity than benzyl derivatives .
Recent Research Advancements
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